molecular formula C18H12Br3P B12593420 Tris(3-bromophenyl)phosphine CAS No. 464928-06-1

Tris(3-bromophenyl)phosphine

Cat. No.: B12593420
CAS No.: 464928-06-1
M. Wt: 499.0 g/mol
InChI Key: VRKKRDCYNAXZRC-UHFFFAOYSA-N
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Description

Tris(3-bromophenyl)phosphine is an organophosphorus compound with the molecular formula C18H12Br3P. It is characterized by the presence of three bromophenyl groups attached to a central phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(3-bromophenyl)phosphine can be synthesized through the reaction of phosphorus trichloride with 3-bromophenylmagnesium bromide (a Grignard reagent). The reaction typically proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_6\text{H}_4\text{BrMgBr} \rightarrow \text{P(C}_6\text{H}_4\text{Br})_3 + 3 \text{MgClBr} ] This reaction is carried out under an inert atmosphere to prevent the oxidation of the phosphine product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent control of reaction parameters are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Tris(3-bromophenyl)phosphine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Nucleophiles such as alkoxides or amines are used for substitution reactions.

Major Products:

Scientific Research Applications

Tris(3-bromophenyl)phosphine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tris(3-bromophenyl)phosphine involves its ability to act as a ligand, forming complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The phosphorus atom in the compound donates electron density to the metal center, stabilizing the complex and enhancing its reactivity .

Comparison with Similar Compounds

  • Tris(3-fluorophenyl)phosphine
  • Tris(3-chlorophenyl)phosphine
  • Tris(3-methylphenyl)phosphine

Comparison: Tris(3-bromophenyl)phosphine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. Compared to its fluorine and chlorine analogs, the bromine atoms provide a balance between reactivity and stability, making it a versatile ligand in various catalytic applications. The methyl analog, on the other hand, offers different steric hindrance and electronic effects, leading to variations in reactivity and selectivity in chemical reactions .

Properties

CAS No.

464928-06-1

Molecular Formula

C18H12Br3P

Molecular Weight

499.0 g/mol

IUPAC Name

tris(3-bromophenyl)phosphane

InChI

InChI=1S/C18H12Br3P/c19-13-4-1-7-16(10-13)22(17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H

InChI Key

VRKKRDCYNAXZRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)P(C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br

Origin of Product

United States

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